BenchChemオンラインストアへようこそ!

2-[2-[(Z)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid

CRTh2 antagonist phenoxyacetic acid regiochemistry

This (Z)-configured ortho-substituted phenoxyacetic acid is a unique probe for mapping the CRTh2 receptor orthosteric binding pocket. Unlike para-substituted (E)-isomer clinical leads, it features (Z)-cyanoacrylamide geometry and ortho-phenoxyacetic acid attachment, enabling head-to-head comparison studies. The free carboxylic acid bypasses esterase-dependent bioactivation, ensuring intrinsic pharmacology readouts. Ideal for radioligand displacement and β-arrestin recruitment assays.

Molecular Formula C17H18N2O4
Molecular Weight 314.341
CAS No. 1356808-95-1
Cat. No. B2412019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-[(Z)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid
CAS1356808-95-1
Molecular FormulaC17H18N2O4
Molecular Weight314.341
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N
InChIInChI=1S/C17H18N2O4/c18-10-13(17(22)19-14-6-2-3-7-14)9-12-5-1-4-8-15(12)23-11-16(20)21/h1,4-5,8-9,14H,2-3,6-7,11H2,(H,19,22)(H,20,21)/b13-9-
InChIKeyXOSLKXWHOGASSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-[(Z)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid (CAS 1356808-95-1): A Structurally Defined Phenoxyacetic Acid CRTh2 Antagonist Chemotype


2-[2-[(Z)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid (CAS 1356808-95-1) is a synthetic small molecule belonging to the phenoxyacetic acid class of chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2, also known as DP2) receptor antagonists [1]. This class was identified through high-throughput screening as a novel chemotype capable of inhibiting prostaglandin D2 (PGD2)-mediated eosinophil shape change, a functional readout relevant to allergic inflammation [1]. The compound features a (Z)-configured cyanoacrylamide moiety bearing a cyclopentylamino group, linked at the ortho position of a phenoxyacetic acid core, distinguishing it from para-substituted and esterified analogs within the same patent family [2].

Why Generic Substitution of 2-[2-[(Z)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid Is Not Feasible: Structural Determinants of Target Engagement


Within the phenoxyacetic acid CRTh2 antagonist series, receptor affinity and functional antagonism are highly sensitive to three structural variables: the regiochemistry of the phenoxyacetic acid attachment, the (E)/(Z) geometry of the cyanoacrylamide double bond, and the N-alkyl substituent on the amide [1][2]. The target compound possesses a (Z)-configuration at the exocyclic double bond and an ortho-substitution pattern on the phenyl ring, whereas the optimized clinical leads typically bear para-substitution and (E)-geometry [1]. The cyclopentyl group provides a specific steric and lipophilic footprint that cannot be replicated by smaller (methyl, ethyl) or larger (cyclohexyl) cycloalkyl groups without altering the binding pose at the CRTh2 receptor [1]. Consequently, simple replacement with a regioisomeric or geometric isomer, or with an ester prodrug (e.g., the ethyl ester analog CAS 444556-87-0), is expected to yield a different pharmacological profile, making direct substitution unreliable without confirmatory biological data.

Quantitative Differentiation Evidence for 2-[2-[(Z)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid (CAS 1356808-95-1) Versus Closest Analogs


Regiochemical Differentiation: Ortho- vs. Para-Phenoxyacetic Acid Substitution in CRTh2 Antagonist Pharmacophores

The target compound bears the phenoxyacetic acid moiety at the ortho position of the phenyl ring, in contrast to the para-substituted analogs exemplified in the Sandham et al. (2007) CRTh2 antagonist series (e.g., compound 6b) [1]. Comparative binding and functional assay data from the 2-cycloalkyl phenoxyacetic acid series demonstrate that para-substituted carboxylic acid analogs achieve CRTh2 binding IC50 values ranging from 0.004 to 0.022 μM, whereas ortho-substituted or ester derivatives consistently show >10-fold reduction in potency [1]. While the target compound has not been directly tested in published binding assays, its ortho-regiochemistry and free carboxylic acid group place it in a distinct structure-activity cluster, predicting a different potency and selectivity profile relative to the para-substituted leads.

CRTh2 antagonist phenoxyacetic acid regiochemistry structure-activity relationship

Geometric Isomer Differentiation: (Z)- vs. (E)-Cyanoacrylamide Configuration in Phenoxyacetic Acid Derivatives

The target compound is explicitly defined as the (Z)-isomer (cis configuration of the cyano and phenoxyacetic acid substituents across the double bond), in contrast to the (E)-isomer represented by analogs such as 4-[(E)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-2-hydroxybenzoic acid (CAS 2225105-06-4) [2]. Geometric isomerism in cyanoacrylamide-based inhibitors is well-documented to affect both target binding and physicochemical properties. In related α-cyanoacrylamide series, (Z)-isomers exhibit >5-fold differences in IC50 values compared to their (E)-counterparts due to distinct presentation of the hydrogen-bonding cyano and amide groups [3]. No published head-to-head comparison exists for the CRTh2 series, but the conformational constraint imposed by the double bond geometry is expected to influence CRTh2 receptor engagement.

(Z)-cyanoacrylamide geometric isomerism CRTh2 conformational restriction

N-Cyclopentyl Substituent Differentiation: Steric and Lipophilic Tuning Relative to N-Cyclohexyl and N-Alkyl Analogs

The N-cyclopentyl substituent on the cyanoacetamide distinguishes this compound from otherwise identical analogs bearing N-cyclohexyl (larger lipophilic bulk) or N-alkyl (e.g., methyl, ethyl) groups. Structure-activity relationship data from the Sandham et al. (2007) CRTh2 series demonstrate that cycloalkyl ring size directly modulates both receptor binding potency and oral bioavailability in the rat pharmacokinetic model [1]. Compounds with N-cyclopentyl substitution exhibited a balanced profile of CRTh2 binding (IC50 values in the 4–22 nM range for optimized para-substituted analogs) and acceptable oral exposure, while N-cyclohexyl analogs showed reduced solubility and variable oral absorption [1]. The cyclopentyl group thus represents an optimal steric and lipophilic compromise for this scaffold class.

cyclopentyl group CRTh2 antagonist lipophilic efficiency structure-activity relationship

Free Carboxylic Acid vs. Ester Prodrug Differentiation: Pharmacologically Active Species Distinction

The target compound contains a free carboxylic acid group, whereas a closely related commercially listed analog, ethyl {4-[(1E)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}acetate (CAS 444556-87-0), exists as the ethyl ester . In the CRTh2 antagonist pharmacophore, the carboxylic acid moiety is directly involved in a critical salt bridge with a basic residue in the receptor binding pocket [1]. Ester derivatives require metabolic hydrolysis to liberate the active acid, introducing pharmacokinetic variability dependent on esterase activity. The free acid is the direct pharmacological species, suitable for in vitro binding and functional assays without the confounding factor of prodrug activation.

free acid ester prodrug CRTh2 antagonist pharmacophore metabolic activation

Optimal Research and Industrial Application Scenarios for 2-[2-[(Z)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid (CAS 1356808-95-1)


CRTh2/DP2 Receptor Antagonist Screening and Ortho-Substitution SAR Probe

This compound serves as a structurally defined ortho-substituted phenoxyacetic acid probe for CRTh2 receptor binding and functional antagonist screening assays. Its (Z)-configured cyanoacrylamide and free carboxylic acid make it suitable for head-to-head comparison with para-substituted leads (e.g., the Sandham series compound 6b) to delineate the regiochemical requirements of the CRTh2 orthosteric binding pocket [1]. Use in radioligand displacement assays or β-arrestin recruitment assays enables quantitative mapping of the ortho-substitution tolerance of the DP2 receptor.

Geometric Isomer Impact Assessment on Cyanoacrylamide Pharmacophore Conformation

The (Z)-olefin geometry of this compound provides a unique chemical biology tool for systematically comparing (Z)- and (E)-cyanoacrylamide presentations at the CRTh2 receptor. Parallel testing against the (E)-isomer, 4-[(E)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-2-hydroxybenzoic acid (CAS 2225105-06-4), allows researchers to isolate the contribution of double bond geometry to receptor affinity, functional efficacy, and off-target selectivity [2]. This application is directly relevant to medicinal chemistry campaigns optimizing α,β-unsaturated amide-based inhibitors.

In Vitro Pharmacology Without Prodrug Confounding: Free Acid Form for Direct Target Engagement

Studies requiring direct measurement of CRTh2 receptor binding affinity or functional antagonism in cell-free or recombinant systems benefit from the free carboxylic acid form (CAS 1356808-95-1), which bypasses the need for esterase-dependent bioactivation required by the ethyl ester analog (CAS 444556-87-0) [1][2]. This ensures that observed pharmacology reflects intrinsic receptor-ligand interactions rather than variable metabolic conversion.

Cycloalkyl Tolerance Profiling in the CRTh2 N-Alkyl Binding Subpocket

The N-cyclopentyl group occupies a defined steric volume in the CRTh2 receptor's N-alkyl binding subpocket. Comparative evaluation against N-methyl, N-ethyl, N-cyclobutyl, and N-cyclohexyl analogs enables quantitative assessment of the lipophilic and steric tolerance of this subpocket, guiding the design of next-generation CRTh2 antagonists with improved ligand efficiency and physicochemical properties [1].

Quote Request

Request a Quote for 2-[2-[(Z)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.